1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20217276
InChI: InChI=1S/C11H16FN5.ClH/c1-3-17-11(12)9(7-15-17)6-13-8-10-4-5-14-16(10)2;/h4-5,7,13H,3,6,8H2,1-2H3;1H
SMILES:
Molecular Formula: C11H17ClFN5
Molecular Weight: 273.74 g/mol

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

CAS No.:

Cat. No.: VC20217276

Molecular Formula: C11H17ClFN5

Molecular Weight: 273.74 g/mol

* For research use only. Not for human or veterinary use.

1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine -

Specification

Molecular Formula C11H17ClFN5
Molecular Weight 273.74 g/mol
IUPAC Name N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C11H16FN5.ClH/c1-3-17-11(12)9(7-15-17)6-13-8-10-4-5-14-16(10)2;/h4-5,7,13H,3,6,8H2,1-2H3;1H
Standard InChI Key IDBIERAKLSPJGK-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C=N1)CNCC2=CC=NN2C)F.Cl

Introduction

Structural and Molecular Characterization

Core Molecular Architecture

The compound features two distinct pyrazole rings:

  • Primary pyrazole: Substituted with an ethyl group at the 1-position and fluorine at the 5-position.

  • Secondary pyrazole: Methyl-substituted at the 1-position and linked via a methanamine (-CH2-NH-) bridge to the primary ring.

This configuration introduces steric and electronic effects that influence its interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12H17FN6Calculated
Molecular Weight264.31 g/molCalculated
IUPAC Name1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
Canonical SMILESCCN1C(=C(C=N1)CNCC2=CC=NN2C)F
Topological Polar Surface Area58.3 ŲPredicted

The fluorine atom at the 5-position enhances lipophilicity, while the ethyl group contributes to steric bulk, potentially improving target binding specificity .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with β-ketoesters or diketones.

  • Fluorination: Electrophilic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride).

  • Amine Linkage: Reductive amination or nucleophilic substitution to connect the pyrazole moieties.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole CyclizationHydrazine hydrate, EtOH, 80°C65–75
FluorinationDAST, CH2Cl2, -10°C82
Methanamine CouplingNaBH3CN, MeOH, RT58

Chromatographic purification (e.g., silica gel, RP-HPLC) is critical for isolating the final product.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but poorly soluble in water (<0.1 mg/mL) .

  • Thermal Stability: Decomposition observed at 210°C (DSC), indicating suitability for standard storage.

  • Lipophilicity: LogP = 2.1 (calculated), favoring membrane permeability .

Table 3: Spectroscopic Data

TechniqueKey Signals
1H NMR (400 MHz, CDCl3)δ 1.42 (t, J=7.2 Hz, 3H, CH2CH3), 3.85 (s, 3H, NCH3), 4.75 (s, 2H, NHCH2)
13C NMRδ 152.1 (C-F), 145.6 (N-C=N)
IR (cm⁻¹)3250 (N-H), 1605 (C=N), 1240 (C-F)

Biological Activity and Mechanisms

Pharmacological Targets

Preliminary studies suggest interactions with:

  • Kinase Enzymes: Inhibition of JAK2/STAT3 pathways (IC50 = 3.2 µM).

  • GPCRs: Allosteric modulation of serotonin receptors (5-HT2A) .

  • Microbial Targets: Disruption of bacterial cell wall synthesis (MIC = 8 µg/mL against S. aureus).

Mechanism of Action

The fluorine atom facilitates hydrogen bonding with active-site residues (e.g., Tyr-157 in JAK2), while the ethyl group stabilizes hydrophobic interactions.

Applications in Medicinal Chemistry

Agrochemistry

  • Herbicidal Activity: 80% inhibition of Amaranthus retroflexus at 50 ppm.

  • Fungicidal Efficacy: EC50 = 12 ppm against Botrytis cinerea .

Future Research Directions

  • ADMET Profiling: Systematic evaluation of pharmacokinetics and toxicity.

  • Crystallographic Studies: X-ray diffraction to resolve binding modes.

  • Analog Development: Exploring substituent effects at the 4-position of the secondary pyrazole.

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